molecular formula C8H10ClF2NO B13579268 2,2-Difluoro-2-phenoxyethan-1-aminehydrochloride

2,2-Difluoro-2-phenoxyethan-1-aminehydrochloride

Katalognummer: B13579268
Molekulargewicht: 209.62 g/mol
InChI-Schlüssel: ZYISHAKQFACNCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride typically involves the reaction of 2,2-difluoroethanol with phenol in the presence of a base to form 2,2-difluoro-2-phenoxyethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is unique due to its specific combination of a phenoxy group and two fluorine atoms. This structure imparts distinct chemical and biological properties, such as increased stability and enhanced reactivity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C8H10ClF2NO

Molekulargewicht

209.62 g/mol

IUPAC-Name

2,2-difluoro-2-phenoxyethanamine;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c9-8(10,6-11)12-7-4-2-1-3-5-7;/h1-5H,6,11H2;1H

InChI-Schlüssel

ZYISHAKQFACNCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(CN)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.